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molecular formula C7H14O2 B7827397 4,4-Dimethylpentanoic acid CAS No. 95823-36-2

4,4-Dimethylpentanoic acid

Cat. No. B7827397
M. Wt: 130.18 g/mol
InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568666

Procedure details

4,4-Dimethylpentanoic acid (40 g; Chem Lett, (1980), 571) was treated at 20° for 16 h with thionyl chloride (40 g) and the mixture distilled under reduced pressure to yield 4,4-dimethylpentanoyl chloride (38 g) b.p. 52°-58° at 10 mm Hg; δ (CDCl3) 0.94 (9H, s, C(CH3)3 ; 1.66 (2H, t, J=9 Hz, CH2) and 2.88 (2H, t, J=9 Hz, CH2CO).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5](O)=[O:6].S(Cl)([Cl:12])=O>>[CH3:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([Cl:12])=[O:6]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(CCC(=O)O)(C)C
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the mixture distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 38 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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